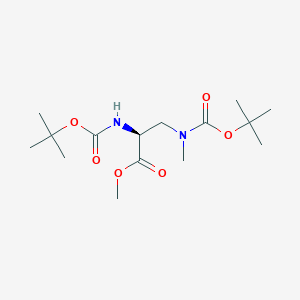
Methyl (S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is a compound commonly used in peptide synthesis. It contains two Boc (tert-butoxycarbonyl) protecting groups, which are used to protect the amino groups during chemical reactions. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate typically involves the protection of amino acids using Boc anhydride. The process begins with the reaction of an amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as N-methylmorpholine or triethylamine . This reaction results in the formation of Boc-protected amino acids.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc-protected amino groups are deprotected and then coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or methanesulfonic acid in dioxane are commonly used for deprotection.
Coupling: Activated amino acids and coupling co-reagents are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides and other complex molecules, where the Boc-protected amino groups are incorporated into the final structure.
Applications De Recherche Scientifique
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate involves the protection of amino groups during chemical reactions. The Boc groups prevent unwanted side reactions and allow for selective deprotection and coupling reactions. The molecular targets and pathways involved include the amino groups of peptides and other molecules, which are protected and then selectively deprotected during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-3-[Fmoc(methyl)amino]-2-(Fmoc-amino)propanoate: This compound uses Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups instead of Boc groups.
Methyl (S)-3-[Cbz(methyl)amino]-2-(Cbz-amino)propanoate: This compound uses Cbz (carbobenzyloxy) protecting groups.
Uniqueness
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is unique due to its use of Boc protecting groups, which are stable under acidic conditions and can be easily removed under specific conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Propriétés
Formule moléculaire |
C15H28N2O6 |
|---|---|
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
methyl (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-10(11(18)21-8)9-17(7)13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,19)/t10-/m0/s1 |
Clé InChI |
UIWNBRAMXYYDLD-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


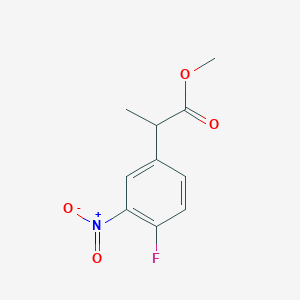
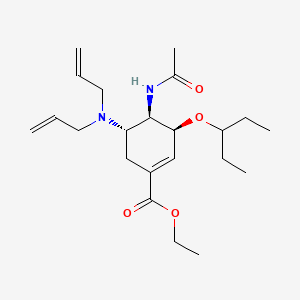
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
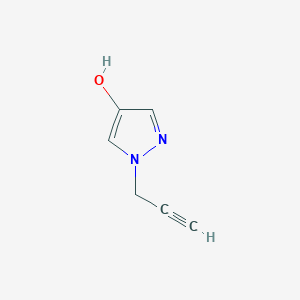
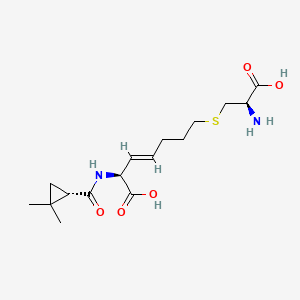

![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

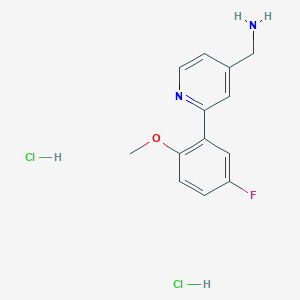
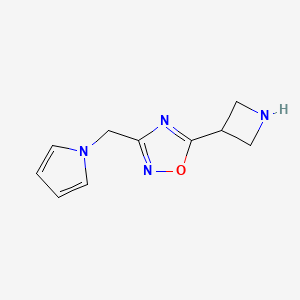


![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
